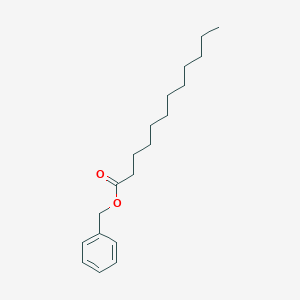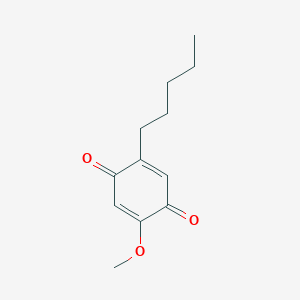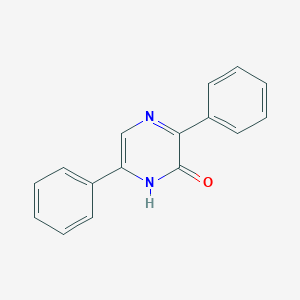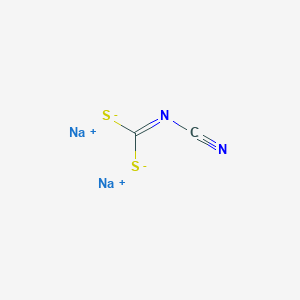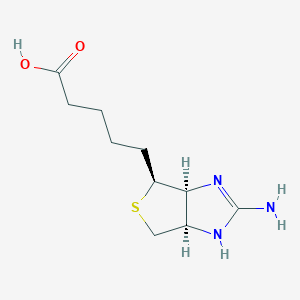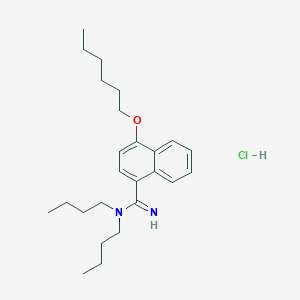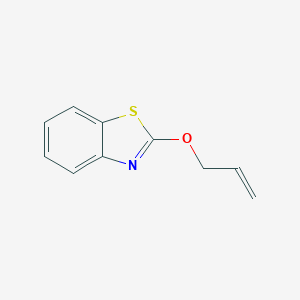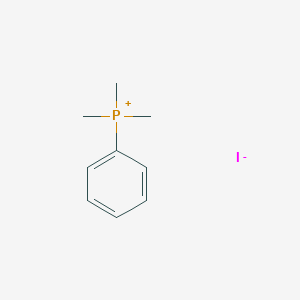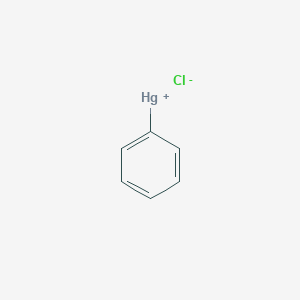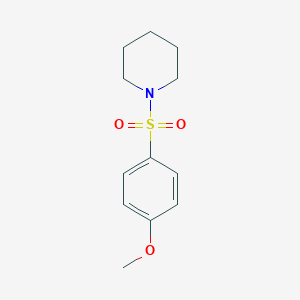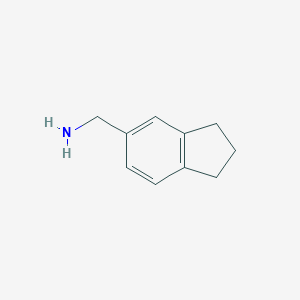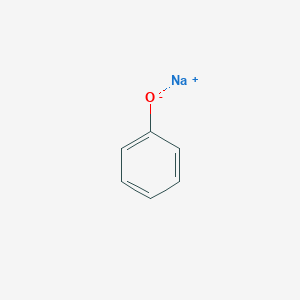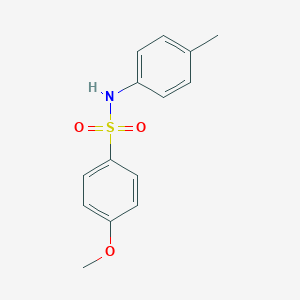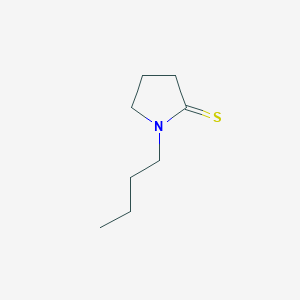
1-Butylpyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyrrolidine-2-thione (BPT) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPT is a cyclic thioamide, which means that it contains both a sulfur atom and an amide functional group in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Butylpyrrolidine-2-thione is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes may then interact with various biological molecules, such as enzymes and proteins, and modulate their activity. In addition, 1-Butylpyrrolidine-2-thione may also have antioxidant properties, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
1-Butylpyrrolidine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and potential anticancer activity. 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity. In addition, 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. Finally, 1-Butylpyrrolidine-2-thione has been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butylpyrrolidine-2-thione has several advantages for laboratory experiments, including its low toxicity and ease of synthesis. However, 1-Butylpyrrolidine-2-thione also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which may interfere with certain assays.
Direcciones Futuras
There are several potential future directions for research involving 1-Butylpyrrolidine-2-thione, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its potential as a chelating agent for heavy metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-Butylpyrrolidine-2-thione and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-Butylpyrrolidine-2-thione can be achieved using various methods, including the reaction of butylamine with carbon disulfide, followed by acidification and heating to yield the final product. Another method involves the reaction of butylamine with sulfur and heating to form 1-Butylpyrrolidine-2-thione. In addition, 1-Butylpyrrolidine-2-thione can also be synthesized using other methods, such as the reaction of butylamine with thioacetamide or the reaction of butylamine with carbon disulfide and hydrogen sulfide.
Aplicaciones Científicas De Investigación
1-Butylpyrrolidine-2-thione has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Butylpyrrolidine-2-thione has been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. In biology, 1-Butylpyrrolidine-2-thione has been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and zinc. In medicine, 1-Butylpyrrolidine-2-thione has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of cancer cells.
Propiedades
Número CAS |
13217-92-0 |
|---|---|
Nombre del producto |
1-Butylpyrrolidine-2-thione |
Fórmula molecular |
C8H15NS |
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
1-butylpyrrolidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 |
Clave InChI |
DNFXKPPLNULZAU-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1=S |
SMILES canónico |
CCCCN1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-butyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



